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Compound of Interest

Compound Name: Metoprolol dimer-d10

Cat. No.: B12388661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Metoprolol Dimer,

chemically known as 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol. Due to the lack of

publicly available data for "Metoprolol dimer-d10," this document focuses on the non-

deuterated form and offers a theoretical framework for understanding the mass spectrometric

behavior of its deuterated analogue.

Introduction to Metoprolol and its Dimer
Metoprolol is a widely used beta-blocker for treating cardiovascular diseases. During its

synthesis and storage, various related substances, including dimers, can be formed. The

"Metoprolol Dimer" discussed here refers to 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol, a

known impurity. Understanding its mass spectrometric characteristics is crucial for analytical

method development, impurity profiling, and quality control in the pharmaceutical industry.

Predicted Mass Spectrum and Fragmentation of
Metoprolol Dimer
The mass spectrum of the Metoprolol Dimer is not readily available in the public domain.

However, based on the known fragmentation patterns of Metoprolol and the principles of mass

spectrometry for ethers, a theoretical fragmentation pathway can be proposed.

Table 1: Predicted Key Mass-to-Charge Ratios (m/z) for Metoprolol Dimer
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Ion Description Proposed Structure Predicted m/z (Da)

[M+H]⁺ (Protonated Molecule) C₂₁H₂₉O₅⁺ 361.45

Fragment A [C₁₂H₁₇O₃]⁺ 209.11

Fragment B [C₉H₁₁O₂]⁺ 151.07

Fragment C [C₇H₇O]⁺ 107.05

Proposed Fragmentation Pathway
The primary fragmentation of the protonated Metoprolol Dimer ([M+H]⁺ at m/z 361.45) is

expected to occur via cleavage of the ether linkages.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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